Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine
Description
Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine (CAS: 383147-17-9) is an oxime-derived compound characterized by a methylideneamine group linked to a substituted phenyl ring. The phenyl ring features a nitro group at position 3 and a 4-methylpiperazin-1-yl moiety at position 4, while the methoxy group is part of the oxime functionality. Its (E)-configuration is inferred from analogous oxime derivatives . This compound shares structural motifs with bioactive molecules, particularly in its nitro and piperazine substituents, which are common in kinase inhibitors and antimicrobial agents .
Properties
Molecular Formula |
C13H18N4O3 |
|---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
N-methoxy-1-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methanimine |
InChI |
InChI=1S/C13H18N4O3/c1-15-5-7-16(8-6-15)12-4-3-11(10-14-20-2)9-13(12)17(18)19/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
SARALIBROBXNDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C=NOC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine typically involves the reaction of 4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde with methoxyamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as industrial chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and oxime derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
Oxidation: Formation of nitro and oxime derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, core scaffolds, and biological activities. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison with Analogous Compounds
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | Reference |
|---|---|---|---|---|---|---|
| Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine | Phenyl-oxime | -NO₂ (C3), 4-methylpiperazinyl (C4), -OCH₃ | C₂₀H₂₃N₅O₃ | 393.44 | Potential kinase inhibition | |
| (E)-(4-Chlorophenyl)methoxyamine | Phenyl-oxime | -CF₃-pyridinyl (C4), -OCH₂(C₆H₄Cl) | C₂₀H₁₅ClF₃N₃O | 429.80 | Antimicrobial activity | |
| (E)-{[4-(4-methylphenoxy)-3-nitrophenyl]methylidene}amino benzoate | Phenyl-oxime-benzoate | -NO₂ (C3), 4-methylphenoxy (C4), benzoyloxy | C₂₁H₁₆N₂O₅ | 376.36 | Increased lipophilicity | |
| 3-Ethyl-5-((E)-[4-(4-methylpiperazino)-3-nitrophenyl]methylidene)-1,3-thiazolane-2,4-dione | Thiazolidinedione-oxime | -NO₂ (C3), 4-methylpiperazinyl (C4), thiazolidinedione | C₁₇H₁₉N₅O₄S | 389.43 | Antidiabetic/anticancer potential | |
| N-(4-Methoxybenzylidene)-5-(phenothiazine)thiadiazole-2-amine | Thiadiazole-oxime | Phenothiazine core, 4-methoxybenzylidene | C₂₅H₂₁N₅OS | 447.53 | Antipsychotic activity (in vitro) |
Key Observations:
In contrast, trifluoromethylpyridinyl analogs (e.g., CAS 338396-08-0) exhibit antimicrobial properties due to increased hydrophobicity . Piperazine derivatives (e.g., 4-methylpiperazinyl) improve solubility and modulate receptor interactions, a feature shared with antipsychotic compounds like N-(4-methoxybenzylidene)phenothiazine derivatives .
Structural Modifications and Physicochemical Properties
- Replacement of the methoxy group with a benzoyloxy moiety (CAS 320417-23-0) increases molecular weight (376.36 g/mol) and lipophilicity, which may enhance blood-brain barrier penetration .
- Thiazolidinedione derivatives (e.g., CAS 303987-95-3) introduce a heterocyclic core, broadening applications to metabolic disorders .
Synthetic Approaches
- The target compound’s synthesis likely involves oxime formation via condensation of a nitro-substituted aldehyde with methoxyamine, analogous to methods in and .
- Reductive amination (e.g., sodium triacetoxyborohydride-mediated) is a common strategy for piperazine-containing analogs, as seen in and .
Biological Activity
Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine, also known as a derivative of piperazine and nitrophenyl compounds, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H26N4O3
- Molecular Weight : 342.42 g/mol
The compound features a methoxy group attached to a nitrophenyl moiety, which is further linked to a piperazine ring. This structural arrangement is significant for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, a study demonstrated that similar piperazine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may share similar mechanisms of action. The inhibition of cell proliferation and induction of apoptosis were observed in vitro, indicating its potential as an anticancer agent .
The proposed mechanisms underlying the biological activities include:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling pathways. This inhibition can lead to reduced proliferation of B-cell malignancies .
- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at the G1 phase, disrupting normal cell division and promoting apoptosis through pathways involving PARP and caspase cleavage .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activities. Similar derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound may possess broad-spectrum antimicrobial properties .
Summary of Research Findings
| Study Reference | Biological Activity | Key Findings |
|---|---|---|
| Antitumor | IC50 = 7 nM against BTK; induces apoptosis in TMD8 cells. | |
| Antimicrobial | Exhibits activity against various bacterial strains. |
Case Studies
A notable case study involved the synthesis and evaluation of piperazine derivatives, including this compound. The study found that these compounds exhibited varying degrees of cytotoxicity across different cancer cell lines, emphasizing their potential as lead compounds in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
